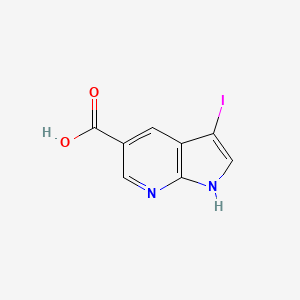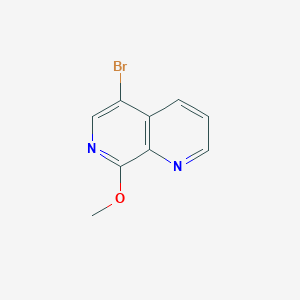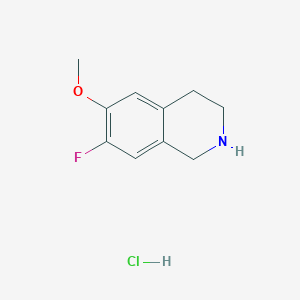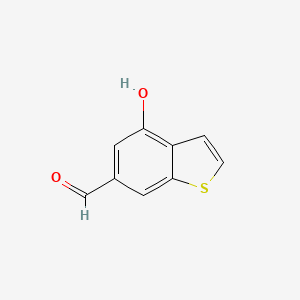
4-Hydroxy-1-benzothiophene-6-carbaldehyde
Vue d'ensemble
Description
4-Hydroxy-1-benzothiophene-6-carbaldehyde is a heterocyclic compound that belongs to the family of benzothiophene derivatives . It has a molecular weight of 178.21 .
Molecular Structure Analysis
The molecular formula of this compound is C9H6O2S . Its average mass is 178.208 Da and its monoisotopic mass is 178.008850 Da .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-Hydroxy-1-benzothiophene-6-carbaldehyde serves as a precursor in the synthesis of heterocyclic compounds with potential pharmaceutical applications. For instance, Abdel-fattah and Attaby (2012) described its utilization in producing thieno[2,3-b]pyridine derivatives with varied biological activities through reactions with active halogen-containing reagents and hydrazine hydrate (Abdel-fattah & Attaby, 2012).
Liquid Crystalline Properties for Organic Electronics
The compound's derivatives have been explored for their liquid crystalline properties and applicability in organic thin film transistors (OTFTs). Jung et al. (2010) synthesized benzothieno[3,2-b]benzothiophene-based molecules demonstrating thermotropic liquid crystalline behavior and significant charge carrier mobilities, highlighting their potential in OTFTs (Jung et al., 2010).
DNA-Binding Studies
The structural motifs derived from this compound have been investigated for their DNA-binding properties. Wang and Yang (2008) studied Ln(III) complexes with derivatives of this compound, finding that they bind to calf-thymus DNA via intercalation mechanisms. This research provides insights into the potential use of such complexes in medicinal chemistry and DNA studies (Wang & Yang, 2008).
Antioxidative Activity
Research into the antioxidative properties of complexes formed with derivatives of this compound indicates potential therapeutic applications. Li, Yang, and Wang (2007) synthesized rare earth complexes showing significant antioxidative activity against hydroxyl and oxygen free radicals, outperforming some standard antioxidants. These findings suggest the complexes' utility in combating oxidative stress-related diseases (Li, Yang, & Wang, 2007).
Tautomeric Chemosensors for Metal Ions
The compound's derivatives also serve as chemosensors for detecting metal ions. Dubonosov et al. (2008) synthesized crown-containing arylimines from derivatives, which act as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+ ions. These chemosensors exhibit changes in absorption and emission spectra upon metal ion complexation, highlighting their applicability in analytical chemistry (Dubonosov et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
4-hydroxy-1-benzothiophene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLDVUYKYMDLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=CC(=C21)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


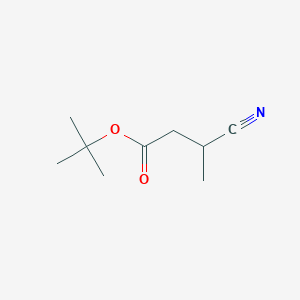
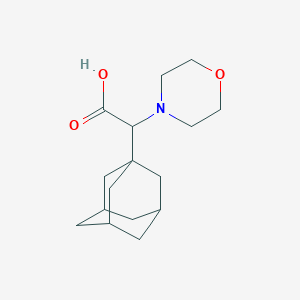

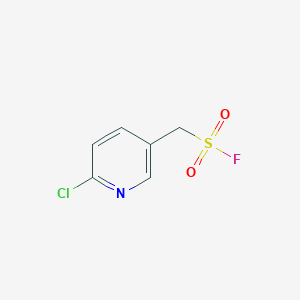
![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)
![3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448259.png)
![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)
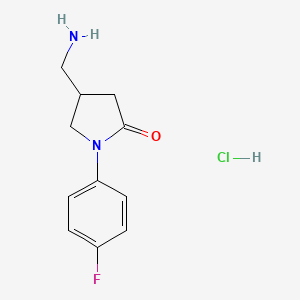
![3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1448270.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)
![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)
